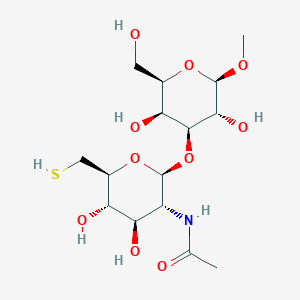
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside, also known as 3-O-Methyl-D-glucosamine, is a chemical compound that is widely used in scientific research. It is a derivative of glucose and is commonly used as a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins.
Mecanismo De Acción
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside acts as a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins. This process, known as O-GlcNAcylation, occurs on serine and threonine residues of proteins and is regulated by two enzymes, O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). OGT transfers GlcNAc to proteins, while OGA removes GlcNAc from proteins. Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is used to study the role of O-GlcNAcylation in various cellular processes and diseases.
Biochemical and Physiological Effects:
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside has several biochemical and physiological effects. It is a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins, which regulates various cellular processes. Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is also used to study the role of O-GlcNAcylation in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside has several advantages for lab experiments. It is a widely used substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins, which makes it easy to use in various assays. Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is also relatively stable, which allows for long-term storage. However, one limitation of Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is that it is relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside in scientific research. One direction is to study the role of O-GlcNAcylation in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to develop new assays and techniques for the study of O-GlcNAcylation using Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside. Additionally, there is a need to develop new methods for the synthesis of Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside that are more cost-effective and environmentally friendly.
Métodos De Síntesis
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside can be synthesized by several methods. One of the most common methods involves the reaction of 3-O-acetyl-D-galactopyranosyl bromide with 2-acetamido-2-deoxy-6-thioglucose in the presence of a base such as triethylamine. The resulting product is then methylated with methyl iodide to yield Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside.
Aplicaciones Científicas De Investigación
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is widely used in scientific research as a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins. This process, known as O-GlcNAcylation, is a dynamic post-translational modification that regulates various cellular processes, including transcription, translation, and signal transduction. Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is also used to study the role of O-GlcNAcylation in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
145633-28-9 |
|---|---|
Nombre del producto |
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside |
Fórmula molecular |
C15H27NO10S |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S,6S)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(sulfanylmethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO10S/c1-5(18)16-8-11(21)9(19)7(4-27)25-14(8)26-13-10(20)6(3-17)24-15(23-2)12(13)22/h6-15,17,19-22,27H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9-,10+,11-,12-,13+,14+,15-/m1/s1 |
Clave InChI |
KJOLNSMZEBPAIX-MUHRKBNZSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CS)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O |
Sinónimos |
Me ADTG-Gal Me-SGlcNAc-Gal methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



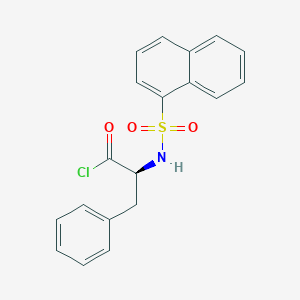

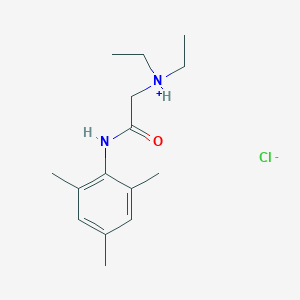

![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)



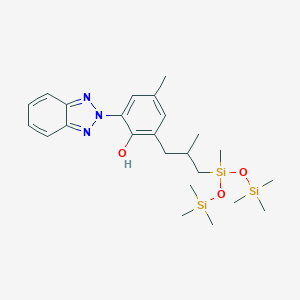

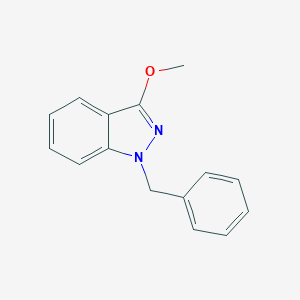


![Disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-3-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate](/img/structure/B123357.png)